2-Hydroxybutyric acid
Overview
Description
2-Hydroxybutyric acid, also known as alpha-hydroxybutyric acid, is a hydroxybutyric acid with the hydroxyl group on the carbon adjacent to the carboxyl group. It is a chiral compound with two enantiomers: D-2-hydroxybutyric acid and L-2-hydroxybutyric acid.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the hydroxylation of butyric acid. This process typically requires a catalyst and specific reaction conditions to ensure the hydroxyl group is added to the correct carbon atom.
Enzymatic Synthesis: Enzymes such as hydroxylases can be used to catalyze the addition of a hydroxyl group to butyric acid, resulting in this compound.
Industrial Production Methods:
Fermentation: Certain bacteria can produce this compound through fermentation processes.
Chemical Catalysis: Industrial production may also involve chemical catalysis, where specific catalysts are used to facilitate the hydroxylation of butyric acid under controlled conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-oxobutyric acid. This reaction typically requires an oxidizing agent such as potassium permanganate.
Reduction: Reduction of this compound can yield butyric acid. Common reducing agents include lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products:
Oxidation: 2-Oxobutyric acid.
Reduction: Butyric acid.
Substitution: Various substituted butyric acids depending on the reagent used.
Scientific Research Applications
2-Hydroxybutyric acid has a wide range of applications in scientific research:
Mechanism of Action
2-Hydroxybutyric acid is produced in mammalian tissues, primarily in the liver, during the catabolism of L-threonine or the synthesis of glutathione. Under oxidative stress or detoxification demands, the rate of hepatic glutathione synthesis increases, leading to the production of 2-hydroxybutyrate as a byproduct. This compound is released when cystathionine is cleaved to cysteine, which is then incorporated into glutathione .
Comparison with Similar Compounds
2-Hydroxybutyric acid is part of a group of four-carbon organic compounds known as hydroxybutyric acids. Similar compounds include:
Beta-Hydroxybutyric Acid (3-Hydroxybutyric Acid): This compound is a key ketone body produced during fatty acid oxidation.
Gamma-Hydroxybutyric Acid (4-Hydroxybutyric Acid): Known for its use as a therapeutic drug and its role in the central nervous system.
2-Hydroxyisobutyric Acid: Used in the synthesis of biodegradable plastics.
Uniqueness: this compound is unique due to its role as a biomarker for metabolic disorders and its involvement in glutathione synthesis. Its production is closely linked to oxidative stress and detoxification processes, making it a valuable compound in medical research .
Properties
IUPAC Name |
2-hydroxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-2-3(5)4(6)7/h3,5H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFENDNXGAFYKQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-86-1, 5094-24-6 (mono-hydrochloride salt) | |
Record name | Butanoic acid, 2-hydroxy-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29433-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxybutyric acid | |
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DSSTOX Substance ID |
DTXSID8041903 | |
Record name | DL-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
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Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or almost white crystals or powder; [TCI America MSDS] | |
Record name | (1)-2-Hydroxybutyric acid | |
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CAS No. |
600-15-7, 565-70-8 | |
Record name | 2-Hydroxybutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600-15-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxybutyric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6495 | |
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Record name | DL-2-Hydroxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-hydroxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-HYDROXYBUTYRIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0ADR0I4H5 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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